molecular formula C7H7N3O2 B14305916 5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole CAS No. 115618-79-6

5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole

Cat. No.: B14305916
CAS No.: 115618-79-6
M. Wt: 165.15 g/mol
InChI Key: WMRXQHMITJEKML-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a cyclopropyl group, an isocyanatomethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. For example, a three-step process involving oximation, chlorination, and cycloaddition can be developed in a continuous flow mode to produce the compound in high yields .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The isocyanatomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted oxadiazoles, amines, and other derivatives that retain the core structure of the original compound.

Scientific Research Applications

5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The isocyanatomethyl group is particularly reactive and can form stable adducts with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-3-isoxazolylmethanol
  • 5-Cyclopropyl-3-phenylisoxazole
  • 3-Ethyl-5-isoxazolylmethanol

Uniqueness

5-Cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole is unique due to the presence of the isocyanatomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators .

Properties

CAS No.

115618-79-6

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

5-cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C7H7N3O2/c11-4-8-3-6-9-7(12-10-6)5-1-2-5/h5H,1-3H2

InChI Key

WMRXQHMITJEKML-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)CN=C=O

Origin of Product

United States

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